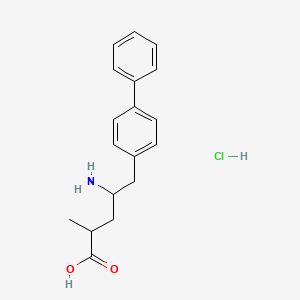
Sacubutril Impurity-11
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sacubutril Impurity-11, chemically known as (2R,4S)-5-([1,1’-Biphenyl]-4-yl)-4-amino-2-methylpentanoic acid hydrochloride, is a byproduct formed during the synthesis of Sacubitril, a neprilysin inhibitor. Sacubitril is used in combination with Valsartan to treat heart failure. Impurities like this compound are crucial to identify and control to ensure the safety and efficacy of the pharmaceutical product .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Sacubutril Impurity-11 involves multiple steps, starting from the appropriate biphenyl derivatives. The process typically includes:
Formation of the Biphenyl Intermediate: This involves the coupling of biphenyl derivatives under controlled conditions.
Amino Acid Derivatization: The intermediate undergoes derivatization to introduce the amino acid moiety.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, employing high-performance liquid chromatography (HPLC) for purification and quality control .
Analyse Chemischer Reaktionen
Types of Reactions
Sacubutril Impurity-11 undergoes several types of chemical reactions, including:
Oxidation: This reaction can occur under oxidative stress conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Various substitution reactions can modify the biphenyl or amino acid moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride are used.
Substitution: Conditions vary depending on the substituent being introduced, often involving catalysts and specific solvents.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical properties .
Wissenschaftliche Forschungsanwendungen
Sacubutril Impurity-11 has several applications in scientific research:
Analytical Method Development: It is used as a reference standard in the development and validation of analytical methods for Sacubutril.
Quality Control: Employed in quality control processes to ensure the purity of Sacubutril in pharmaceutical formulations.
Stability Studies: Used in stability studies to understand the degradation pathways of Sacubutril.
Pharmaceutical Research: Helps in the identification and quantification of impurities in drug formulations
Wirkmechanismus
Sacubutril Impurity-11 itself does not have a direct therapeutic effect. understanding its formation and behavior is crucial in the context of Sacubutril’s mechanism of action. Sacubutril is a prodrug that is converted to its active form, Sacubitrilat, which inhibits neprilysin. Neprilysin is an enzyme responsible for degrading natriuretic peptides, which regulate blood pressure and fluid balance .
Vergleich Mit ähnlichen Verbindungen
Sacubutril Impurity-11 can be compared with other impurities formed during the synthesis of Sacubutril:
Sacubutril Impurity-10: Another byproduct with a similar structure but different functional groups.
Sacubutril Impurity-17: Contains additional substituents on the biphenyl ring.
Sacubutril Impurity-21: Features variations in the amino acid moiety
Each impurity has unique properties and formation pathways, making their identification and control essential for pharmaceutical quality assurance.
Eigenschaften
IUPAC Name |
4-amino-2-methyl-5-(4-phenylphenyl)pentanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2.ClH/c1-13(18(20)21)11-17(19)12-14-7-9-16(10-8-14)15-5-3-2-4-6-15;/h2-10,13,17H,11-12,19H2,1H3,(H,20,21);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDSBMWIJMJQNKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(CC1=CC=C(C=C1)C2=CC=CC=C2)N)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
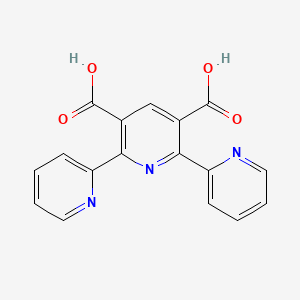
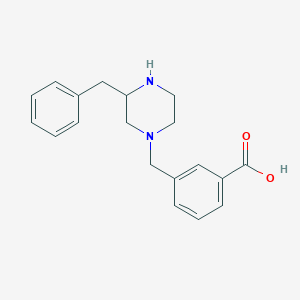
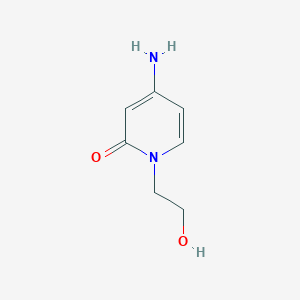

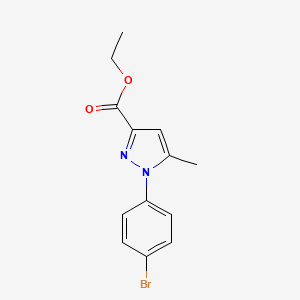
![1-Cyclopropyl-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14777463.png)
![N-[1-(2-aminopropanoyl)pyrrolidin-3-yl]acetamide](/img/structure/B14777466.png)
![2-amino-N-[(2,6-dichlorophenyl)methyl]-N-methylpropanamide](/img/structure/B14777467.png)
![(4R,4aS,7aS,12bS)-3-(cyclopropylmethyl)-7-methylene-1,2,3,4,5,6,7,7a-octahydro-4aH-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol hydrochloride](/img/structure/B14777470.png)
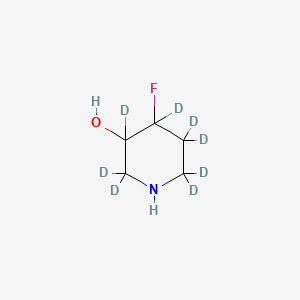
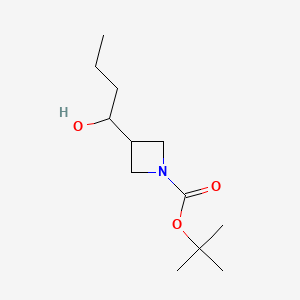
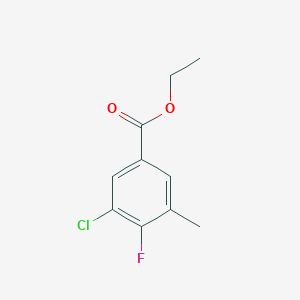
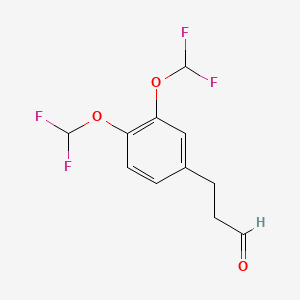
![tert-butyl N-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxocyclopentyl]carbamate](/img/structure/B14777494.png)
